Ethylphenylsulfoxide

Description

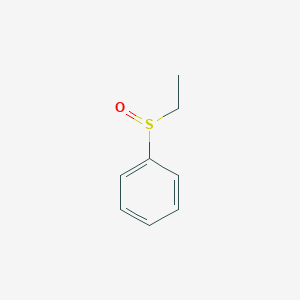

Structure

3D Structure

Properties

IUPAC Name |

ethylsulfinylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c1-2-10(9)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUVLJBQCIZCUMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4170-80-3 | |

| Record name | Ethylphenylsulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004170803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4170-80-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=259698 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Ethylphenylsulfoxide chemical structure and properties

An In-Depth Technical Guide to Ethylphenylsulfoxide: Structure, Properties, and Applications

Introduction: Unveiling the Stereogenic Sulfur Center

This compound, with the chemical formula C₈H₁₀OS, is an organosulfur compound that holds significant interest for researchers in organic synthesis and medicinal chemistry.[1][2][3] At its core, it consists of a sulfinyl group (S=O) bonded to both an ethyl group and a phenyl group.[3] Beyond its basic structure, the true significance of this compound lies in the stereogenic nature of its sulfur atom. The sulfur, with its lone pair of electrons, adopts a tetrahedral geometry, making the molecule chiral when the two organic substituents are different, as is the case here.

This inherent chirality, combined with the unique reactivity of the sulfoxide functional group, makes this compound a valuable chiral auxiliary and a versatile building block in asymmetric synthesis.[4][5] The conformational stability of the sulfur stereocenter is remarkably high, with a significant energy barrier preventing spontaneous racemization under ambient conditions.[4] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, reactivity, and applications, offering field-proven insights for professionals in drug development and chemical research.

Physicochemical and Spectroscopic Profile

The physical and computed properties of this compound are critical for its handling, application in reactions, and characterization. These properties are summarized below, based on data from authoritative chemical databases.[1][3]

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₈H₁₀OS | PubChem[3] |

| Molar Mass | 154.23 g/mol | PubChem[3] |

| Appearance | Clear Colourless to Light Yellow Oil | ChemBK[1] |

| Melting Point | 141-144 °C (Note: This appears unusually high for an oil and may refer to a derivative or specific crystalline form under certain conditions. Other sources describe it as an oil at room temperature.) | ChemBK[1] |

| Boiling Point | 101-102 °C at 0.01 Torr (1.5 mm Hg) | ChemBK, Organic Syntheses[1][6] |

| Density | ~1.15 g/cm³ (Predicted) | ChemBK[1][2] |

| Solubility | Slightly soluble in Chloroform and Methanol | ChemBK[1] |

| CAS Number | 4170-80-3 | PubChem[3] |

| IUPAC Name | ethylsulfinylbenzene | PubChem[3] |

Synthesis and Characterization: A Methodological Approach

The most direct and widely employed method for preparing this compound is the controlled oxidation of its corresponding sulfide, ethyl phenyl sulfide. This approach is favored for its efficiency and the ability to prevent over-oxidation to the sulfone.

Core Synthetic Protocol: Oxidation with Sodium Metaperiodate

The use of sodium metaperiodate (NaIO₄) in an aqueous medium is a classic and highly reliable method for synthesizing sulfoxides.[6] This procedure is lauded for its mild reaction conditions, which are crucial for preserving other sensitive functional groups, and for consistently affording high yields of the sulfoxide, free from sulfide or sulfone contamination.[6]

Causality Behind Experimental Choice: Sodium metaperiodate is selected over more aggressive oxidizing agents like hydrogen peroxide or peroxy acids in many research applications because it offers exquisite selectivity. The reaction typically stops cleanly at the sulfoxide stage, as the periodate is consumed and precipitates from the aqueous solution as sodium iodate, providing a visual and physical endpoint to the reaction. This avoids the common side reaction of over-oxidation to the corresponding sulfone (ethyl phenyl sulfone), which can be difficult to separate from the desired product.

Experimental Workflow: Synthesis of this compound

Caption: Figure 1: Synthetic Workflow for this compound.

Step-by-Step Methodology:

-

Preparation: In a round-bottomed flask equipped with a magnetic stirrer, suspend sodium metaperiodate (1.05 equivalents) in deionized water. Cool the mixture in an ice bath to 0-5 °C.

-

Sulfide Addition: Add ethyl phenyl sulfide (1.00 equivalent) dropwise to the cooled, stirring suspension.

-

Reaction: Allow the reaction mixture to stir vigorously at ice-bath temperature for approximately 15 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Filtration: Upon completion, filter the reaction mixture through a Büchner funnel to remove the precipitated sodium iodate. Wash the filter cake with several portions of methylene chloride (CH₂Cl₂).

-

Extraction: Transfer the combined filtrate to a separatory funnel. Separate the organic layer and extract the aqueous layer three times with methylene chloride.

-

Drying and Concentration: Combine all organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a slightly yellow oil.[6]

-

Purification: For high purity, the crude sulfoxide can be purified by vacuum distillation (b.p. 101-102 °C at 1.5 mm Hg) to afford the pure this compound.[6]

Structural Elucidation via Spectroscopy

Confirming the identity and purity of the synthesized this compound requires a suite of spectroscopic techniques.

Generalized Spectroscopic Protocols: While specific spectra for this compound require access to dedicated databases, a generalized protocol for acquiring the necessary data for this type of small organic molecule is as follows.[7][8][9][10]

-

¹H & ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified oil in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Data Acquisition: Acquire spectra on a 400 MHz or higher spectrometer.

-

Expected ¹H NMR Signals: The spectrum would show a triplet for the methyl protons (-CH₃), a quartet for the methylene protons (-CH₂-), and a series of multiplets in the aromatic region for the phenyl protons. The diastereotopic nature of the methylene protons due to the chiral sulfur center may lead to more complex splitting patterns.

-

Expected ¹³C NMR Signals: Distinct signals would be observed for the methyl carbon, the methylene carbon, and the four unique carbons of the phenyl ring (ipso, ortho, meta, para).[11]

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: Apply a thin film of the neat oil between two salt plates (NaCl or KBr).

-

Data Acquisition: Obtain the spectrum using an FTIR spectrometer.

-

Expected Key Absorptions: A strong, characteristic absorption band is expected around 1040-1060 cm⁻¹ corresponding to the S=O sulfoxide stretch. Other peaks will confirm the presence of C-H bonds (aromatic and aliphatic) and the phenyl ring.

-

-

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Analyze using a GC-MS or direct infusion ESI-MS.

-

Expected Result: The mass spectrum will show a molecular ion (M⁺) peak corresponding to the molecular weight of 154.23 g/mol .[3][11] Common fragmentation patterns would involve the loss of the ethyl group or the phenyl group.

-

The Central Role of Chirality

As previously mentioned, the sulfur atom in this compound is a stereocenter, meaning the molecule exists as a pair of non-superimposable mirror images, or enantiomers: (R)-ethylphenylsulfoxide and (S)-ethylphenylsulfoxide.

Caption: Figure 2: Chirality of this compound.

The synthesis of enantiomerically pure sulfoxides is a major goal in modern organic chemistry.[12] This is typically achieved through:

-

Asymmetric Oxidation: Using a chiral oxidizing agent or a metal catalyst with a chiral ligand to selectively oxidize the prochiral sulfide to one enantiomer of the sulfoxide.[13]

-

Enzymatic Resolution: Employing enzymes, such as peroxidases, that can selectively oxidize the sulfide or resolve a racemic mixture of the sulfoxide.[14]

-

Nucleophilic Substitution: The classic Andersen synthesis involves the displacement of a chiral leaving group (like menthol) from a diastereomerically pure sulfinate ester using an organometallic reagent.[4]

The thermal stability of these chiral centers is high, but racemization can be induced under specific conditions, such as through photoirradiation with a suitable photosensitizer, which proceeds via a sulfoxide radical cation intermediate.[15]

Reactivity and Synthetic Applications

The sulfoxide group is not merely a structural feature; it is a highly functional handle for a variety of chemical transformations.

Oxidation Reactions (Swern-Type Analogs)

While dimethyl sulfoxide (DMSO) is famous for its role in the Swern oxidation, other sulfoxides, including diphenyl and alkyl aryl sulfoxides, can be similarly activated to become potent and mild oxidizing agents.[16][17] The sulfoxide is activated by an electrophile (e.g., triflic anhydride, Tf₂O), forming a highly reactive sulfonium species that oxidizes alcohols to aldehydes and ketones.

Caption: Figure 3: General Reactivity Pathway.

Pericyclic Reactions

Allylic sulfoxides can undergo a reversible[2][3]-sigmatropic rearrangement to form an unstable sulfenate ester.[18] This equilibrium can be trapped by thiophilic reagents, providing a powerful method for allylic alcohol synthesis and stereochemical inversion.

Applications in Drug Design

The sulfoxide moiety is a "privileged" functional group in medicinal chemistry, appearing in a wide range of approved drugs.[19] Its ability to act as a hydrogen bond acceptor and its polar nature improve the physicochemical properties of drug candidates. Furthermore, the chiral nature of the sulfoxide group is critical, as different enantiomers can exhibit vastly different pharmacological activities. Famous examples of sulfoxide-containing drugs include the proton-pump inhibitor Esomeprazole and the wakefulness-promoting agent Modafinil.[5] The synthetic accessibility and stereochemical stability of molecules like this compound make them attractive starting points or analogs in the drug discovery process.

Safety and Handling

According to available Safety Data Sheets (SDS), this compound is classified as an irritant.[20]

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[20]

-

Precautions: Standard laboratory safety protocols should be strictly followed. This includes working in a well-ventilated area or chemical fume hood, and wearing appropriate personal protective equipment (PPE) such as safety goggles, chemical-resistant gloves, and a lab coat.[21]

-

Storage: The compound should be stored in a tightly closed container in a cool, dry place, often under refrigeration, to maintain its stability.[1][21]

Conclusion

This compound is far more than a simple organosulfur compound. It represents a confluence of unique chemical properties: a stable yet reactive functional group, an accessible stereogenic center, and versatile applications. For researchers, scientists, and drug development professionals, understanding its synthesis, characterization, and reactivity is key to unlocking its potential. From its use as a chiral building block in complex organic synthesis to its role as a valuable scaffold in medicinal chemistry, this compound continues to be a compound of significant scientific and practical importance.

References

-

Ethyl phenyl sulfoxide - ChemBK. ChemBK. [Link]

-

ETHYL PHENYL SULFOXIDE, TECH. - ChemBK. ChemBK. [Link]

-

This compound | C8H10OS | CID 138143 - PubChem. National Center for Biotechnology Information. [Link]

-

Methyl phenyl sulfoxide - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Ethyl phenyl sulfoxide - Optional[17O NMR] - Chemical Shifts - SpectraBase. SpectraBase. [Link]

-

Ethyl phenyl sulfoxide - SpectraBase. SpectraBase. [Link]

-

Effect of the ethyl phenyl sulfide (2a) concentration in the reaction... - ResearchGate. ResearchGate. [Link]

-

Phenyl vinyl sulfone and sulfoxide - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Pyrolysis of (2-Phenylethyl)phenylsulfonium Ylides. J-STAGE. [Link]

-

Rapid Photoracemization of Chiral Alkyl Aryl Sulfoxides - PMC - NIH. National Center for Biotechnology Information. [Link]

-

Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome - Chemical Society Reviews (RSC Publishing). Royal Society of Chemistry. [Link]

-

Mechanistic studies on a sulfoxide transfer reaction mediated by diphenyl sulfoxide/triflic anhydride - PubMed. National Center for Biotechnology Information. [Link]

-

Ethyl methyl sulfoxide | chemical compound - Britannica. Britannica. [Link]

-

Reactions of phenyl and ethyl 2-O-sulfonyl-1-thio-alpha-D-manno- and beta-D-glucopyranosides with thionucleophiles - PubMed. National Center for Biotechnology Information. [Link]

-

Synthesis of ethyl phenyl sulfide - PrepChem.com. PrepChem. [Link]

-

CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY - Chemistry | Illinois. University of Illinois Urbana-Champaign. [Link]

-

Pericyclic Reactions :: Sulfoxide-Sulfenate Rearrangements - Organic Chemistry Data. University of Wisconsin-Madison. [Link]

-

Synthesis of methyl phenyl sulfoxide from its sulfide by Musa paradisiaca ascrobate peroxidase - Longdom Publishing. Longdom Publishing. [Link]

-

ETHYL PHENYL SULFIDE, 97% - Research Scientific. Research Scientific. [Link]

-

Designing Green Oxidation Reactions with Sulfoxides by Francesca Spagna - - Nottingham ePrints. University of Nottingham. [Link]

-

Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters - MDPI. MDPI. [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. YouTube. [Link]

-

Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC - NIH. National Center for Biotechnology Information. [Link]

-

Enantioselective Sulfoxidation - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Massachusetts Lowell. [Link]

-

The importance of sulfur-containing motifs in drug design and discovery - PubMed. National Center for Biotechnology Information. [Link]

-

Interpretation of organic compounds by IR, NMR and Mass Spectrometry | PDF - Slideshare. Slideshare. [Link]

-

Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. Drug Hunter. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C8H10OS | CID 138143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemistry.illinois.edu [chemistry.illinois.edu]

- 5. mdpi.com [mdpi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. lehigh.edu [lehigh.edu]

- 10. Interpretation of organic compounds by IR, NMR and Mass Spectrometry | PDF [slideshare.net]

- 11. spectrabase.com [spectrabase.com]

- 12. Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 13. Enantioselective Sulfoxidation [organic-chemistry.org]

- 14. longdom.org [longdom.org]

- 15. Rapid Photoracemization of Chiral Alkyl Aryl Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanistic studies on a sulfoxide transfer reaction mediated by diphenyl sulfoxide/triflic anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. organicchemistrydata.org [organicchemistrydata.org]

- 19. The importance of sulfur-containing motifs in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. hpc-standards.com [hpc-standards.com]

- 21. fishersci.com [fishersci.com]

An In-depth Technical Guide to Ethylphenylsulfoxide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of ethylphenylsulfoxide, detailed experimental protocols for its synthesis and characterization, and insights into its potential applications, particularly in the field of drug development.

Chemical Identity and Structure

This compound, also known by its IUPAC name (ethylsulfinyl)benzene, is an organosulfur compound with the chemical formula C₈H₁₀OS.[1][2][3] It belongs to the sulfoxide class of compounds, characterized by a sulfinyl group (S=O) connected to two carbon atoms. The sulfur atom in this compound is chiral, making it a valuable building block in asymmetric synthesis.

Molecular Structure:

The structure of this compound consists of a phenyl group and an ethyl group attached to a sulfinyl functional group.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Oxidation of Ethyl Phenyl Sulfide

This protocol is adapted from a general procedure for the oxidation of sulfides to sulfoxides. [4] Materials:

-

Ethyl phenyl sulfide

-

Sodium metaperiodate (NaIO₄)

-

Deionized water

-

Methylene chloride (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Activated carbon

Equipment:

-

Round-bottomed flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter flask

-

Separatory funnel

-

Rotary evaporator

-

Short path distillation apparatus

-

Vacuum pump

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer, dissolve sodium metaperiodate (1.05 equivalents) in deionized water.

-

Cool the solution to 0 °C using an ice bath.

-

Add ethyl phenyl sulfide (1.00 equivalent) to the cooled solution while stirring.

-

Continue stirring the reaction mixture at 0 °C for 15 hours.

-

Filter the reaction mixture through a Büchner funnel to remove the sodium iodate precipitate. Wash the filter cake with methylene chloride.

-

Transfer the filtrate to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with three portions of methylene chloride.

-

Combine all organic extracts and treat with activated carbon to remove colored impurities.

-

Dry the organic solution over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude this compound by vacuum distillation to yield the pure product.

Chemical Reactivity and Stability

This compound exhibits reactivity characteristic of sulfoxides. The sulfinyl group can act as a directing group in electrophilic aromatic substitution and can be further oxidized to the corresponding sulfone or reduced to the sulfide.

-

Oxidation: Further oxidation of this compound, for instance with a stronger oxidizing agent like hydrogen peroxide or a peroxy acid, will yield ethyl phenyl sulfone.

-

Reduction: this compound can be reduced back to ethyl phenyl sulfide using various reducing agents.

-

Pummerer Rearrangement: In the presence of an acid anhydride, sulfoxides with an α-hydrogen can undergo a Pummerer rearrangement to form an α-acyloxy sulfide. [5]* Thermal Elimination: At elevated temperatures, sulfoxides can undergo a syn-elimination reaction to form an alkene and a sulfenic acid.

The compound should be stored in a refrigerator to maintain its stability. [3]

Analytical Characterization

The structure and purity of this compound can be confirmed using a variety of spectroscopic and chromatographic techniques.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phenyl group and the methylene and methyl protons of the ethyl group. The diastereotopic nature of the methylene protons adjacent to the chiral sulfur atom may lead to a more complex splitting pattern.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the phenyl and ethyl groups. [6] * ¹⁷O NMR: Oxygen-17 NMR can also be used for characterization. [6]

-

-

Mass Spectrometry (MS):

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the molecular weight and fragmentation pattern of this compound, confirming its identity. [1]The mass spectrum will show the molecular ion peak and characteristic fragment ions.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band characteristic of the S=O stretching vibration, typically in the range of 1030-1070 cm⁻¹.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be employed to assess the purity of this compound. A C18 or a phenyl-based stationary phase can be used with a suitable mobile phase, such as a mixture of acetonitrile and water or methanol and water. [7]* Gas Chromatography (GC): GC is a suitable technique for analyzing the volatility and purity of this compound.

Applications in Drug Development and Asymmetric Synthesis

Chiral sulfoxides are valuable intermediates and auxiliaries in asymmetric synthesis, a critical component of modern drug development. [5][8][9][10]The chirality at the sulfur atom can be used to induce stereoselectivity in a wide range of chemical transformations, enabling the synthesis of enantiomerically pure drug candidates.

The sulfinyl group's ability to act as a chiral auxiliary stems from its steric and electronic properties, which can effectively differentiate between the two faces of a nearby prochiral center. [8]This has been successfully applied in various reactions, including aldol condensations and Diels-Alder reactions.

While specific applications of this compound in marketed drugs are not prominently documented, its role as a chiral building block makes it a compound of interest for researchers in medicinal chemistry and process development. The principles of asymmetric synthesis using chiral sulfoxides are well-established, and this compound serves as a fundamental example of this class of compounds.

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. [11]It is important to avoid contact with skin and eyes. [11]In case of contact, rinse the affected area with plenty of water. [11]For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 138143, this compound. [Link]

-

ChemBK. ETHYL PHENYL SULFOXIDE, TECH. [Link]

-

ChemBK. Ethyl phenyl sulfoxide. [Link]

- García Ruano, J. L., Alemán, J., Cid, M. B., & Parra, A. (2007). Use of Chiral Sulfoxides in Asymmetric Synthesis. Chemical Reviews, 107(1), 1-78.

-

SpectraBase. Ethyl phenyl sulfoxide. [Link]

-

PrepChem. Synthesis of ethyl phenyl sulfide. [Link]

-

Johnson, C. R., & Keiser, J. E. (1966). Methyl phenyl sulfoxide. Organic Syntheses, 46, 78. [Link]

- Sankaran, G. S., Arumugan, S., & Balasubramaniam, S. (2018). Application of chiral sulfoxides in asymmetric synthesis. MOJ Biorganic & Organic Chemistry, 2(2), 93-101.

- Toru, T., & Bolm, C. (Eds.). (2008). Organosulfur Chemistry in Asymmetric Synthesis. Wiley-VCH.

- Ferreira, H., Santos, J., & Lobo, J. M. S. (2021). Fast Screening Methods for the Analysis of Topical Drug Products. Pharmaceutics, 13(9), 1368.

- Fernández, I., & Khiar, N. (2003). Recent developments in the synthesis and utilization of chiral sulfoxides. Chemical reviews, 103(9), 3651-3706.

-

Longdom Publishing. Synthesis of methyl phenyl sulfoxide from its sulfide by Musa paradisiaca ascrobate peroxidase. [Link]

- Mioskowski, C., & Solladié, G. (1980). Uses of the Chiral Sulfoxide Group in Asymmetric Synthesis. Tetrahedron, 36(2), 227-243.

Sources

- 1. This compound | C8H10OS | CID 138143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. chembk.com [chembk.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. Rapid Methods for High-Throughput Detection of Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Application of chiral sulfoxides in asymmetric synthesis - MedCrave online [medcraveonline.com]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

Ethylphenylsulfoxide CAS number and molecular weight

An In-depth Technical Guide to Ethylphenylsulfoxide for Researchers and Drug Development Professionals

Introduction

This compound, a member of the sulfoxide family of organosulfur compounds, serves as a valuable reagent and building block in modern organic synthesis. Characterized by a sulfinyl group bonded to both an ethyl and a phenyl group, this compound is noted for its stereogenic sulfur center, which imparts chirality. This feature makes it a significant tool in asymmetric synthesis, where it can act as a chiral auxiliary. Furthermore, the sulfoxide functional group is of growing interest in medicinal chemistry, where it is explored as a bioisostere for other functional groups to modulate the physicochemical properties of drug candidates, such as solubility and metabolic stability.[1][2] This guide provides a comprehensive overview of the core technical aspects of this compound, including its properties, synthesis, spectral characterization, and applications, tailored for professionals in research and drug development.

Physicochemical and Computed Properties

A precise understanding of a compound's physical and chemical properties is fundamental for its application in a laboratory setting. This compound is typically a clear, colorless to light yellow oil.[3] Key identifying and physical properties are summarized below.

| Property | Value | Source |

| CAS Number | 4170-80-3 | [3][4][5] |

| Molecular Formula | C₈H₁₀OS | [3][4][5][6][7] |

| Molecular Weight | 154.23 g/mol | [3][5][6] |

| Exact Mass | 154.045236 g/mol | [5][7] |

| Appearance | Clear Colourless to Light Yellow Oil | [3] |

| Boiling Point | 101-102 °C at 0.01 Torr | [3] |

| Density (Predicted) | 1.15 ± 0.1 g/cm³ | [3][6] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [3] |

| XLogP3 | 0.9 | [5] |

Below is a diagram illustrating the chemical structure of this compound.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. chembk.com [chembk.com]

- 4. Ethyl phenyl sulfoxide,(CAS# 4170-80-3)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 5. This compound | C8H10OS | CID 138143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. spectrabase.com [spectrabase.com]

Spectroscopic Data of Ethylphenylsulfoxide: An In-depth Technical Guide

Introduction

Ethylphenylsulfoxide, a chiral organosulfur compound, serves as a vital intermediate and building block in organic synthesis. Its stereospecific reactions and applications in the development of pharmaceuticals and agrochemicals necessitate a comprehensive understanding of its structural and electronic properties. Spectroscopic analysis provides a fundamental and powerful tool for the unambiguous identification, purity assessment, and structural elucidation of this molecule. This guide offers an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, providing researchers, scientists, and drug development professionals with a thorough reference for their work. The interpretation of this data is grounded in established principles of spectroscopy, ensuring scientific integrity and practical utility.

Molecular Structure and Spectroscopic Correlation

The molecular structure of this compound, with its distinct phenyl ring, ethyl group, and sulfoxide moiety, gives rise to a unique spectroscopic fingerprint. Each analytical technique probes different aspects of the molecule's constitution, and a combined analysis provides a complete structural picture.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the ethyl group. The chemical shifts are influenced by the electronegativity of the sulfoxide group and the anisotropic effects of the aromatic ring.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Integration | Assignment |

| 7.66 - 7.63 | Multiplet | - | 2H | Aromatic (ortho-protons) |

| 7.53 - 7.50 | Multiplet | - | 3H | Aromatic (meta- & para-protons) |

| 3.01 - 2.81 | Multiplet | - | 2H | Methylene (-CH₂-) |

| 1.25 | Triplet | 7.4 | 3H | Methyl (-CH₃) |

Data sourced from the Supplementary Information of a study published by the Royal Society of Chemistry.[1]

The downfield chemical shifts of the aromatic protons (7.50-7.66 ppm) are characteristic of a substituted benzene ring. The electron-withdrawing nature of the sulfoxide group deshields the ortho protons to a greater extent, causing them to resonate at a slightly lower field compared to the meta and para protons. The methylene protons of the ethyl group appear as a multiplet around 2.81-3.01 ppm due to coupling with the adjacent methyl protons. The methyl protons, in turn, are observed as a triplet at approximately 1.25 ppm, a result of splitting by the two methylene protons.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the number of distinct carbon environments and their electronic nature.

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ) / ppm | Assignment |

| 143.5 | Aromatic (C-ipso) |

| 131.0 | Aromatic (C-para) |

| 129.2 | Aromatic (C-meta) |

| 124.5 | Aromatic (C-ortho) |

| 53.0 | Methylene (-CH₂-) |

| 6.6 | Methyl (-CH₃) |

Data sourced from the Supplementary Information of a study published by the Royal Society of Chemistry.[1]

The spectrum displays four signals in the aromatic region, corresponding to the ipso, ortho, meta, and para carbons of the phenyl ring. The ipso-carbon, directly attached to the sulfur atom, is the most downfield due to the direct electronic effect of the sulfoxide group. The methylene carbon resonates at approximately 53.0 ppm, significantly downfield from a typical alkane methylene due to the deshielding effect of the adjacent sulfur atom. The methyl carbon appears at a characteristic upfield position of around 6.6 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by a strong absorption band characteristic of the sulfoxide (S=O) group.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H stretch |

| ~2970 | Medium | Aliphatic C-H stretch |

| ~1475 | Medium | Aromatic C=C stretch |

| ~1445 | Medium | Aromatic C=C stretch |

| ~1040 | Strong | S=O stretch |

| ~750 | Strong | Aromatic C-H out-of-plane bend |

| ~690 | Strong | Aromatic C-H out-of-plane bend |

The most diagnostic peak in the IR spectrum of this compound is the strong absorption band for the S=O stretching vibration, which typically appears in the range of 1030-1070 cm⁻¹. The exact position can be influenced by the electronic environment. The spectrum also shows characteristic absorptions for the aromatic C-H stretching just above 3000 cm⁻¹ and aliphatic C-H stretching just below 3000 cm⁻¹. The aromatic C=C stretching vibrations are observed in the 1400-1600 cm⁻¹ region. Strong bands in the fingerprint region, around 750 cm⁻¹ and 690 cm⁻¹, are indicative of a monosubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 154 | 40 | [M]⁺ (Molecular Ion) |

| 126 | 100 | [M - C₂H₄]⁺ |

| 125 | 95 | [M - C₂H₅]⁺ |

| 109 | 30 | [C₆H₅SO]⁺ |

| 78 | 50 | [C₆H₆]⁺ |

| 77 | 60 | [C₆H₅]⁺ |

The mass spectrum of this compound shows a molecular ion peak [M]⁺ at an m/z of 154, corresponding to its molecular weight. A common fragmentation pathway for sulfoxides is the McLafferty rearrangement, leading to the elimination of an alkene. In this case, the loss of ethene (C₂H₄) results in a prominent peak at m/z 126, which is often the base peak. The loss of an ethyl radical (C₂H₅) gives rise to a peak at m/z 125. Further fragmentation can lead to the formation of the phenylsulfinyl cation ([C₆H₅SO]⁺) at m/z 109 and the phenyl cation ([C₆H₅]⁺) at m/z 77. The peak at m/z 78 corresponds to benzene, likely formed through rearrangement and fragmentation.

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented. Actual parameters may vary depending on the specific instrumentation used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1 second, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio. Proton decoupling is applied during acquisition.

IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a transparent disk.

-

Acquisition: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds or by direct infusion for less volatile samples.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 200.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and validated reference for the characterization of this compound. The detailed analysis of ¹H NMR, ¹³C NMR, IR, and MS spectra offers a multi-faceted approach to confirming the structure and purity of this important chemical entity. By understanding the correlation between the molecular structure and its spectroscopic signatures, researchers and professionals in the fields of chemistry and drug development can confidently utilize this information in their synthetic and analytical endeavors.

References

-

Simple low cost porphyrinic photosensitizers for large scale chemoselective oxidation of sulfides to sulfoxides under green conditions: targeted protonation of porphyrins. Catalysis Science & Technology, 2018, 8 , 768-781. [Link]

Sources

Ethylphenylsulfoxide: A Technical Guide to its Synthesis, Properties, and Applications

Introduction: The Emergence of a Versatile Chiral Synthon

Ethylphenylsulfoxide, a chiral organosulfur compound, has carved a niche for itself in the landscape of modern organic synthesis. While a singular moment of "discovery" is not clearly demarcated in the historical record, its emergence is intrinsically linked to the broader development of sulfoxide chemistry. The early 20th century saw the first reports of preparing aryl sulfoxides, laying the groundwork for the synthesis and exploration of asymmetrically substituted variants like this compound.[1] Its true significance, however, blossomed with the recognition of the sulfinyl group as a powerful chiral auxiliary, a concept that has revolutionized asymmetric synthesis.[2][3] This guide provides an in-depth technical overview of this compound, from its fundamental synthetic routes and physicochemical properties to its applications as a stereocontrolling element in the synthesis of complex molecules.

Synthesis of this compound: A Practical Approach

The most prevalent and straightforward method for the preparation of this compound is the selective oxidation of its corresponding sulfide, ethyl phenyl sulfide. This transformation requires careful control to prevent over-oxidation to the sulfone.

Recommended Synthetic Protocol: Oxidation with Sodium Metaperiodate

This method, adapted from established procedures for analogous sulfoxides, offers high yields and excellent selectivity under mild conditions.[1]

Experimental Workflow:

Sources

An In-depth Technical Guide on the Chirality and Stereochemistry of Ethylphenylsulfoxide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Ethylphenylsulfoxide serves as a quintessential model for understanding the principles of sulfur-centered chirality, a stereochemical feature of profound importance in modern asymmetric synthesis and medicinal chemistry. This technical guide provides a comprehensive exploration of the stereochemistry of this compound, from the fundamental principles of its chirality to advanced strategies for its enantioselective synthesis and stereochemical analysis. We delve into the causal mechanisms behind various synthetic protocols, offering field-proven insights into experimental design and optimization. This document is intended to be a self-validating resource, grounding its claims in established literature and providing detailed, actionable protocols for the practicing scientist.

The Nature of Sulfoxide Chirality: A Focus on this compound

The chirality of sulfoxides arises from the stable pyramidal geometry of the sulfur atom, which bears two different organic substituents (an ethyl and a phenyl group in this case), an oxygen atom, and a lone pair of electrons. This arrangement creates a stereogenic center at the sulfur atom.[1] The energy barrier for the pyramidal inversion of this stereocenter is substantial, rendering sulfoxides optically stable at ambient temperatures and allowing for the isolation of individual enantiomers.[1]

The two enantiomers of this compound, (R)-ethylphenylsulfoxide and (S)-ethylphenylsulfoxide, are non-superimposable mirror images of each other. Their distinct spatial arrangements dictate their interactions with other chiral molecules, a principle that is fundamental to their application as chiral auxiliaries in asymmetric synthesis and to their differential biological activities in drug development.[2][3]

Synthesis of this compound: From Racemates to Enantiopure Compounds

The preparation of this compound can be approached from two distinct starting points: the synthesis of a racemic mixture followed by resolution, or the direct asymmetric synthesis of a single enantiomer.

Synthesis of Racemic this compound

The most straightforward method for the synthesis of racemic this compound is the oxidation of the corresponding prochiral sulfide, ethyl phenyl sulfide.

Experimental Protocol: Oxidation of Ethyl Phenyl Sulfide

-

Dissolution: Dissolve ethyl phenyl sulfide (1 equivalent) in a suitable solvent such as methanol or dichloromethane.

-

Oxidant Addition: Cool the solution in an ice bath and add a slight excess (1.1 equivalents) of an oxidizing agent. Common choices include hydrogen peroxide or sodium metaperiodate.[4]

-

Reaction Monitoring: Stir the reaction at low temperature and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench any excess oxidant and perform an aqueous work-up.

-

Purification: Purify the crude product by column chromatography on silica gel to yield racemic this compound.

Enantioselective Synthesis of this compound

The direct synthesis of enantiomerically enriched this compound is a more elegant and often preferred approach, as it avoids the loss of material inherent in resolution processes. The most powerful methods rely on the asymmetric oxidation of ethyl phenyl sulfide.[5]

Catalytic asymmetric oxidation is the most attractive method for preparing enantiopure sulfoxides due to its efficiency.[2][5] These methods employ a chiral catalyst to control the facial selectivity of oxygen transfer to the sulfur atom.

A seminal and widely adopted method is the Kagan-modified Sharpless epoxidation reagent.[6][7] This system utilizes a titanium isopropoxide complex with a chiral diethyl tartrate (DET) ligand and a hydroperoxide oxidant.

Experimental Protocol: Kagan Asymmetric Sulfoxidation [7][8]

-

Catalyst Formation: In a flame-dried flask under an inert atmosphere, prepare the chiral catalyst by mixing titanium(IV) isopropoxide (Ti(Oi-Pr)₄), (R,R)- or (S,S)-diethyl tartrate, and water in a 1:2:1 molar ratio in a suitable solvent like dichloromethane at room temperature.

-

Substrate Addition: Cool the catalyst solution to -20 °C and add the ethyl phenyl sulfide.

-

Oxidant Addition: Add cumene hydroperoxide or tert-butyl hydroperoxide dropwise while maintaining the low temperature. The slow addition is crucial to minimize uncatalyzed oxidation, which would diminish the enantiomeric excess.[7]

-

Reaction Monitoring and Quenching: Stir the reaction at -20 °C for several hours, monitoring by TLC. Upon completion, quench the reaction by adding water.

-

Work-up and Purification: After warming to room temperature, perform a standard aqueous work-up. The enantiomerically enriched this compound is then purified by flash column chromatography.

The enantioselectivity of this reaction is highly dependent on the substrate, the specific hydroperoxide used, and strict control of the reaction temperature.[8][9]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption: "Kagan Asymmetric Sulfoxidation Workflow"

Other notable catalytic systems for asymmetric sulfoxidation include those based on vanadium-salan complexes and iron-salan complexes, which also offer high enantioselectivity.[6][10]

Chiral N-sulfonyloxaziridines, commonly known as Davis reagents, are highly effective for the asymmetric oxidation of sulfides.[11][12][13] These reagents transfer an oxygen atom stereoselectively to the sulfur atom.

Experimental Protocol: Asymmetric Oxidation with a Davis Reagent

-

Reactant Mixing: In a suitable solvent like chloroform or dichloromethane at a controlled temperature (often between -78 °C and room temperature), add the chiral Davis oxaziridine to a solution of ethyl phenyl sulfide.

-

Reaction Progression: Stir the mixture until the reaction is complete, as indicated by TLC analysis.

-

Purification: The product is typically purified by column chromatography to separate the chiral sulfoxide from the sulfonimine byproduct.

The choice of the specific chiral oxaziridine will determine which enantiomer of the sulfoxide is formed.

Chiral Resolution of Racemic this compound

If an enantioselective synthesis is not employed, the racemic mixture of this compound can be separated into its constituent enantiomers through chiral resolution.

Kinetic Resolution

Kinetic resolution is a powerful technique that relies on the differential reaction rates of the two enantiomers with a chiral reagent or catalyst.[14] This can be achieved through various transformations, including enzymatic reductions or metal-catalyzed reactions.[14][15] For instance, a chiral palladium catalyst can be used to perform an enantioselective C-H alkynylation on one enantiomer of an arylsulfinylpyridine, leaving the other enantiomer unreacted and thus resolved.[15]

Chiral Chromatography

Preparative chiral High-Performance Liquid Chromatography (HPLC) is a direct and widely used method for resolving racemic sulfoxides. The separation is based on the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for this class of compounds.[16][17][18]

Stereochemical Analysis of this compound

Once a chiral sample of this compound is obtained, it is crucial to determine its stereochemical purity (enantiomeric excess) and its absolute configuration.

Determination of Enantiomeric Excess (ee)

Chiral HPLC is the gold standard for determining the enantiomeric excess of sulfoxides.[16][17] A small analytical sample is injected onto a chiral column, and the relative peak areas of the two enantiomers are used to calculate the ee.

Table 1: Example Chiral HPLC Separation Parameters

| Parameter | Value |

| Column | Chiralpak IA (Amylose-based) |

| Mobile Phase | Hexane/Isopropanol (90:10) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

Note: These are representative conditions and may require optimization.

Determination of Absolute Configuration

Assigning the absolute configuration ((R) or (S)) to an enantiomerically pure sample of this compound is a non-trivial task that can be accomplished through several methods:

-

X-ray Crystallography: If a single crystal of the pure enantiomer (or a derivative) can be obtained, anomalous dispersion X-ray crystallography can provide an unambiguous determination of the absolute configuration.

-

Chiroptical Methods: Techniques such as Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and the measurement of specific optical rotation can be used to determine the absolute configuration by comparing the experimental data to data predicted from high-level quantum mechanical calculations.[19]

-

Chemical Correlation: The absolute configuration can be established by chemically converting the sulfoxide to a compound of known absolute configuration, or by synthesizing it from a chiral precursor of known configuration, such as in the Andersen synthesis.[3]

Stereochemistry in Reactions of this compound: The Pummerer Rearrangement

The stereogenic sulfur center in this compound can influence the stereochemical outcome of reactions at adjacent positions. A classic example is the Pummerer rearrangement, which involves the conversion of a sulfoxide with at least one α-hydrogen to an α-acyloxythioether in the presence of an acid anhydride, typically acetic anhydride.[20][21][22]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption: "Pummerer Rearrangement of this compound"

The reaction proceeds through a thionium ion intermediate.[23] If the α-carbon is prochiral, the stereochemistry at the sulfur can direct the facial selectivity of the nucleophilic attack on the thionium ion, leading to a diastereoselective transformation. This has been exploited in asymmetric synthesis to transfer the chirality from sulfur to carbon.

Conclusion

The stereochemistry of this compound is a rich and multifaceted field that offers profound insights into the behavior of chiral sulfur compounds. From its fundamental nature as a stereogenic center to its synthesis and application in stereoselective reactions, this compound stands as a critical molecule for both academic research and industrial applications in drug development and materials science. The methodologies and protocols outlined in this guide provide a robust framework for scientists and researchers to confidently navigate the synthesis and analysis of this important chiral building block. The continued development of more efficient and selective methods for the preparation of enantiopure sulfoxides will undoubtedly fuel further innovation in asymmetric synthesis.

References

-

Catalytic asymmetric oxidation of sulfides to sulfoxides using (R)-6,6′-Diphenyl-BINOL as a chiral ligand. (n.d.). SciSpace. Retrieved January 14, 2026, from [Link]

-

Enzymatic kinetic resolution of chiral sulfoxides - an enantiocomplementary approach. (2019, August 27). Chem Commun (Camb). Retrieved January 14, 2026, from [Link]

-

Efficient Asymmetric Oxidation of Sulfides and Kinetic Resolution of Sulfoxides Catalyzed by a Vanadium−Salan System. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved January 14, 2026, from [Link]

-

Sulfoxide - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

-

Asymmetric Synthesis of Chiral Sulfoxides. (2008). Wiley-VCH. Retrieved January 14, 2026, from [Link]

-

Enantioselective Sulfoxidation. (2021, March 16). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

-

Catalytic asymmetric oxidation of sulfides to sulfoxides with tert-butyl hydroperoxide using binaphthol as a chiral auxiliary. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved January 14, 2026, from [Link]

-

Chiral Recognition and Dynamic Thermodynamic Resolution of Sulfoxides by Chiral Iridium(III) Complexes. (2017, January 5). Inorganic Chemistry - ACS Publications. Retrieved January 14, 2026, from [Link]

-

Davis reagent - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

-

A New Reaction of 2-(Phenylsulfonyl)-3-phenyloxaziridine (Davis Reagent): Oxidation of Thiolates to Sulfinates. Application to the Synthesis of Sulfones. (n.d.). Retrieved January 14, 2026, from [Link]

-

Synthesis of Chiral Sulfoxides via Pd(II)-Catalyzed Enantioselective C–H Alkynylation/Kinetic Resolution of 2-(Arylsulfinyl)pyridines. (2021, October 4). Organic Letters. Retrieved January 14, 2026, from [Link]

-

The Kagan Oxidation - Industrial-Scale Asymmetric Sulfoxidations in the Synthesis of Two Related NK1/NK2 Antagonists. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. (2017, December 22). Chemical Society Reviews (RSC Publishing). Retrieved January 14, 2026, from [Link]

-

Chiral Sulfoxidation/ Biocatalytic Synthesis of Chiral Sulfoxides. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 14, 2026, from [Link]

-

Stereochemical analysis of sulfoxides obtained by diverted desaturation. (n.d.). ACS Publications. Retrieved January 14, 2026, from [Link]

-

Absolute configuration and predominant conformations of 1,1-dimethyl-2-phenylethyl phenyl sulfoxide. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 14, 2026, from [Link]

-

Pummerer rearrangement. (n.d.). Grokipedia. Retrieved January 14, 2026, from [Link]

-

Application of chiral sulfoxides in asymmetric synthesis. (2018, March 29). MedCrave online. Retrieved January 14, 2026, from [Link]

-

Davis Oxidation. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

-

Asymmetric Sulfoxidation of an Aryl Ethyl Sulfide: Modification of Kagan Procedure to Provide a Viable Manufacturing Process. (n.d.). ACS Publications. Retrieved January 14, 2026, from [Link]

-

Pummerer rearrangement - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

-

methyl phenyl sulfoxide. (n.d.). Organic Syntheses Procedure. Retrieved January 14, 2026, from [Link]

-

Pummerer Rearrangement. (2014, August 22). Chem-Station Int. Ed. Retrieved January 14, 2026, from [Link]

-

Chiral separation of Methyl phenyl sulfoxide II. (n.d.). LabRulez LCMS. Retrieved January 14, 2026, from [Link]

-

Pummer reaction. (n.d.). Slideshare. Retrieved January 14, 2026, from [Link]

-

Chiral separation of Methyl phenyl sulfoxide. (n.d.). LabRulez LCMS. Retrieved January 14, 2026, from [Link]

Sources

- 1. Sulfoxide - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. Application of chiral sulfoxides in asymmetric synthesis - MedCrave online [medcraveonline.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Chiral Sulfoxidation/ Biocatalytic Synthesis of Chiral Sulfoxides - Wordpress [reagents.acsgcipr.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Davis reagent - Enamine [enamine.net]

- 12. Davis reagent - Wikipedia [en.wikipedia.org]

- 13. Davis Oxidation [organic-chemistry.org]

- 14. Enzymatic kinetic resolution of chiral sulfoxides - an enantiocomplementary approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. lcms.labrulez.com [lcms.labrulez.com]

- 17. lcms.labrulez.com [lcms.labrulez.com]

- 18. researchgate.net [researchgate.net]

- 19. Absolute configuration and predominant conformations of 1,1-dimethyl-2-phenylethyl phenyl sulfoxide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. grokipedia.com [grokipedia.com]

- 21. Pummerer rearrangement - Wikipedia [en.wikipedia.org]

- 22. Pummerer Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 23. Pummer reaction | PPTX [slideshare.net]

The Enduring Versatility of the Sulfoxide Functional Group: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The sulfoxide functional group, often perceived as a simple oxidation state of sulfur, is in reality a cornerstone of modern organic chemistry and drug development. Its unique stereoelectronic properties, including a pyramidal sulfur center that can be chiral, and its ability to engage in a diverse array of chemical transformations make it a powerful tool for synthetic chemists. This in-depth guide provides a comprehensive overview of sulfoxide chemistry, from fundamental principles of synthesis and reactivity to its strategic application in medicinal chemistry and asymmetric catalysis. We will delve into the mechanistic underpinnings of key reactions, offer field-proven insights into experimental choices, and provide detailed protocols for critical transformations. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to harness the full potential of sulfoxide chemistry in their work.

The Sulfoxide Moiety: Structure, Bonding, and Chirality

A sulfoxide is an organosulfur compound featuring a sulfinyl (>SO) functional group connected to two carbon atoms. The sulfur-oxygen bond is best described as a polarized double bond, giving the sulfur atom a pyramidal geometry. This geometry is crucial as it renders unsymmetrical sulfoxides chiral, with the sulfur atom being the stereocenter. The lone pair of electrons on the sulfur atom and the oxygen atom create a distinct stereoelectronic environment, influencing the molecule's reactivity and its interactions with biological systems.

The ability of sulfoxides to exist as stable enantiomers has made them invaluable in asymmetric synthesis, where they can act as chiral auxiliaries or chiral ligands to control the stereochemical outcome of reactions.[1][2]

Synthesis of Sulfoxides: Mastering the Oxidation State

The most direct and common method for preparing sulfoxides is the oxidation of the corresponding sulfide.[3] However, the challenge lies in achieving high selectivity and avoiding over-oxidation to the sulfone. The choice of oxidant and reaction conditions is therefore paramount.

Selective Oxidation of Sulfides

A variety of reagents have been developed for the selective oxidation of sulfides to sulfoxides. Hydrogen peroxide is a "green" and cost-effective oxidant, often used in combination with a catalyst or under specific conditions to prevent sulfone formation.[4][5] For instance, a highly selective oxidation can be achieved using hydrogen peroxide in glacial acetic acid under transition-metal-free conditions.[4]

Table 1: Comparison of Common Oxidizing Agents for Sulfide to Sulfoxide Conversion

| Oxidant System | Advantages | Disadvantages | Reference(s) |

| Hydrogen Peroxide / Acetic Acid | "Green", inexpensive, simple workup | Can lead to over-oxidation if not controlled | [4] |

| Sodium Periodate | High selectivity | Stoichiometric waste | [6] |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Generally reliable and effective | Potential for over-oxidation, safety concerns | [7] |

| o-Iodoxybenzoic acid (IBX) / TEAB | Mild, chemoselective | Reagent cost | [3] |

| Electrochemical Oxidation (NaCl mediator) | Environmentally friendly, scalable | Requires specialized equipment | [8] |

Experimental Protocol: Selective Oxidation of a Sulfide to a Sulfoxide using Hydrogen Peroxide[4]

-

To a solution of the sulfide (1 mmol) in glacial acetic acid (2 mL), slowly add 30% hydrogen peroxide (4 mmol).

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully neutralize the solution with aqueous sodium hydroxide (e.g., 4 M).

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfoxide.

-

Purify the crude product by column chromatography if necessary.

Asymmetric Synthesis of Chiral Sulfoxides

The demand for enantiomerically pure sulfoxides in the pharmaceutical industry and as chiral auxiliaries has driven the development of numerous asymmetric synthetic methods.[9][10] These can be broadly categorized into the catalytic asymmetric oxidation of prochiral sulfides and nucleophilic substitution reactions on chiral sulfinyl precursors.

Catalytic asymmetric sulfoxidation often employs chiral transition metal complexes or organocatalysts to deliver the oxidant in a stereocontrolled manner.[9][11] Biocatalytic methods, using enzymes such as sulfoxide reductases, also offer a powerful approach to obtaining enantiopure sulfoxides through kinetic resolution.[12]

Another elegant strategy involves the generation of sulfenate anions from precursors like β-sulfinyl esters, which can then undergo enantioselective alkylation or arylation.[13][14]

The Rich Reactivity of Sulfoxides: A Synthetic Playground

The sulfoxide group is not merely a spectator in a molecule; it is a versatile functional handle that can be manipulated to achieve a wide range of synthetic transformations.

The Pummerer Rearrangement: α-Functionalization of Sulfides

The Pummerer rearrangement is a classic reaction of sulfoxides bearing at least one α-hydrogen.[15] In the presence of an activating agent, typically a carboxylic anhydride like acetic anhydride, the sulfoxide rearranges to form an α-acyloxythioether.[15][16] This reaction provides a powerful method for introducing functionality at the carbon atom adjacent to the sulfur.

The mechanism initiates with the acylation of the sulfoxide oxygen, forming an acyloxysulfonium species. Subsequent deprotonation at the α-carbon generates a thionium ion intermediate, which is then trapped by the acyloxy nucleophile.[15][17]

Caption: Mechanism of the Pummerer Rearrangement.

The versatility of the Pummerer rearrangement is expanded through variations where the thionium ion intermediate can be trapped by other intra- or intermolecular nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.[18]

The Swern Oxidation: A Mild and Selective Alcohol Oxidation

The Swern oxidation is a widely used method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[19] This reaction utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophile such as oxalyl chloride or trifluoroacetic anhydride.[20][21]

The key steps of the mechanism involve the formation of an alkoxysulfonium salt from the alcohol and the activated DMSO. A hindered, non-nucleophilic base, typically triethylamine, then deprotonates the α-carbon, leading to an intramolecular elimination that yields the carbonyl compound, dimethyl sulfide, and the protonated base.[22][23] The reaction is typically performed at low temperatures (e.g., -78 °C) to ensure stability of the reactive intermediates.[19]

Caption: Simplified workflow of the Swern Oxidation.

The Swern oxidation is highly valued for its mild conditions and excellent chemoselectivity, often tolerating sensitive functional groups that might not be compatible with other oxidation methods.[20]

Reduction of Sulfoxides to Sulfides

The deoxygenation of sulfoxides back to their corresponding sulfides is another synthetically useful transformation.[24][25] This can be achieved using a variety of reducing agents. A notable method involves the use of oxalyl chloride and ethyl vinyl ether, which proceeds through the formation of a chlorosulfonium salt that is subsequently reduced.[26] Transition metal-catalyzed reductions, for example using manganese complexes with silanes as the reductant, also provide efficient and chemoselective methods for sulfoxide deoxygenation.[27]

Sulfoxides in Drug Development and Medicinal Chemistry

The unique properties of the sulfoxide group have led to its incorporation into numerous pharmaceutical agents.[28][29] The metabolic interconnection between sulfides and sulfoxides is a key consideration in drug design, as it can influence the pharmacokinetic and pharmacodynamic properties of a drug.[30]

Prominent examples of sulfoxide-containing drugs include the proton pump inhibitor esomeprazole and the wakefulness-promoting agent modafinil.[28][31] The chirality of the sulfoxide in esomeprazole is critical for its enhanced therapeutic profile compared to the racemic mixture, omeprazole.

Furthermore, the ability of sulfoxides to act as ligands for transition metals has been exploited in the development of novel catalytic systems for asymmetric synthesis, which is of paramount importance in the production of single-enantiomer drugs.[1][32]

Conclusion

Sulfoxide chemistry offers a rich and diverse landscape for synthetic innovation. From their fundamental role as chiral synthons to their application in powerful name reactions and their presence in life-saving pharmaceuticals, sulfoxides continue to be a focal point of research and development. A thorough understanding of their synthesis, reactivity, and stereochemical properties is essential for any scientist working at the forefront of organic chemistry and drug discovery. The methodologies and insights presented in this guide are intended to empower researchers to confidently and creatively apply the principles of sulfoxide chemistry to solve contemporary scientific challenges.

References

-

A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. (2019). Organic Chemistry: An Indian Journal. [Link]

-

Recent Advances in the Use of Dimethyl Sulfoxide as a Synthon in Organic Chemistry. (2022). Topics in Current Chemistry. [Link]

-

Pummerer rearrangement. (n.d.). Grokipedia. [Link]

-

Pummerer Rearrangement: Mechanism, Applications Examples. (2025). Chemisty Notes. [Link]

-

Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. (2021). Molecules. [Link]

-

A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. (2019). Organic Chemistry: An Indian Journal. [Link]

-

Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. (2007). Molecules. [Link]

-

Chiral sulfoxides: Advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. (2017). ResearchGate. [Link]

-

Recent Developments on the Synthesis of Sulfoxides via Sulfenate Anions. (2023). Synlett. [Link]

-

Swern Oxidation. (n.d.). Organic Chemistry Tutor. [Link]

-

The Swern Oxidation: Mechanism and Features. (2021). Chemistry Hall. [Link]

-

Recent Advances in Dimethyl Sulfoxide (DMSO) Used as a Multipurpose Reactant. (2022). Current Organic Chemistry. [Link]

-

Development of chiral sulfoxide ligands for asymmetric catalysis. (2015). Angewandte Chemie International Edition. [Link]

-

RECENT ADVANCES IN THE SYNTHESIS OF SULFOXIDES FROM SULFIDES. (1995). Scilit. [Link]

-

Sulfoxide. (n.d.). Wikipedia. [Link]

-

Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. (2023). Molecules. [Link]

-

Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. (2017). Chemical Society Reviews. [Link]

-

Swern Oxidation Mechanism. (n.d.). Chemistry Steps. [Link]

-

Recent Developments in the Synthesis and Utilization of Chiral Sulfoxides. (2002). Chemical Reviews. [Link]

-

Scalable selective electrochemical oxidation of sulfides to sulfoxides. (2021). Green Chemistry. [Link]

-

Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. (2010). Journal of the American Chemical Society. [Link]

-

The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. (2019). Catalysts. [Link]

-

Reduction of Sulfoxides in Multigram Scale, an Alternative to the Use of Chlorinated Solvents. (2022). Molecules. [Link]

-

Interconnection of sulfides and sulfoxides in medicinal chemistry. (2018). Archiv der Pharmazie. [Link]

-

Selective Oxidation of Sulfides to Sulfoxides/Sulfones by 30% Hydrogen Peroxide. (2011). Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

-

Reduction of Sulfoxides. (n.d.). Organic Chemistry Portal. [Link]

-

Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. (2010). Journal of the American Chemical Society. [Link]

-

Pummerer rearrangement. (n.d.). chemeurope.com. [Link]

-

Pummerer rearrangement. (n.d.). Wikipedia. [Link]

-

Sulfoxide synthesis by oxidation. (n.d.). Organic Chemistry Portal. [Link]

-

Deoxygenation of sulfoxides to the sulfides. (2022). ResearchGate. [Link]

-

Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. (2021). ResearchGate. [Link]

-

The emergence of sulfoxides as efficient ligands in transition metal catalysis. (2015). Chemical Society Reviews. [Link]

-

Reduction of sulfoxides catalyzed by the commercially available manganese complex MnBr(CO)5. (2024). New Journal of Chemistry. [Link]

-

Pummerer Rearrangement: An Overview. (2022). YouTube. [Link]

-

Sulfoxide Reductases and Applications in Biocatalytic Preparation of Chiral Sulfoxides: A Mini-Review. (2021). Frontiers in Bioengineering and Biotechnology. [Link]

-

Transition-metal-free formal cross-coupling of aryl methyl sulfoxides and alcohols via nucleophilic activation of C-S bond. (2020). Nature Communications. [Link]

-

Elucidating Sulfide Activation Mode in Metal-Catalyzed Sulfoxidation Reactivity. (2022). Inorganic Chemistry. [Link]

-

Sulfoxides in medicine. (2023). Current Opinion in Chemical Biology. [Link]

-

Natural sulfoxide‐ and sulfoxide‐containing drugs and ligands. (2021). ResearchGate. [Link]

-

Interconnection of sulfides and sulfoxides in medicinal chemistry. (2018). ResearchGate. [Link]

-

Plasma concentrations and pharmacokinetics of dimethylsulfoxide and its metabolites in patients undergoing peripheral-blood stem-cell transplants. (1998). Journal of Clinical Oncology. [Link]

Sources

- 1. Development of chiral sulfoxide ligands for asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. jchemrev.com [jchemrev.com]

- 4. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Sulfoxide - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Scalable selective electrochemical oxidation of sulfides to sulfoxides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. scilit.com [scilit.com]

- 12. Frontiers | Sulfoxide Reductases and Applications in Biocatalytic Preparation of Chiral Sulfoxides: A Mini-Review [frontiersin.org]

- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 14. mdpi.com [mdpi.com]

- 15. grokipedia.com [grokipedia.com]

- 16. Pummerer rearrangement - Wikipedia [en.wikipedia.org]

- 17. chemistry-reaction.com [chemistry-reaction.com]

- 18. Pummerer_rearrangement [chemeurope.com]

- 19. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 20. organicchemistrytutor.com [organicchemistrytutor.com]

- 21. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 22. Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Reduction of Sulfoxides [organic-chemistry.org]

- 25. researchgate.net [researchgate.net]

- 26. Reduction of Sulfoxides in Multigram Scale, an Alternative to the Use of Chlorinated Solvents [mdpi.com]

- 27. Reduction of sulfoxides catalyzed by the commercially available manganese complex MnBr(CO) 5 - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00204K [pubs.rsc.org]

- 28. Sulfoxides in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Interconnection of sulfides and sulfoxides in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. The emergence of sulfoxides as efficient ligands in transition metal catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes & Protocols: Asymmetric Synthesis Using Phenylsulfoxide-Based Chiral Auxiliaries

Introduction: The Power and Precision of Chiral Sulfoxides

In the pursuit of enantiomerically pure molecules, particularly within drug development and natural product synthesis, the use of chiral auxiliaries remains a cornerstone strategy for controlling stereochemistry.[1][2] A chiral auxiliary is a stereogenic unit temporarily attached to a prochiral substrate to guide a subsequent chemical transformation, resulting in the formation of a new stereocenter with a high degree of selectivity.[1] Among the diverse array of auxiliaries, chiral sulfoxides have emerged as exceptionally powerful and versatile tools.[3][4][5][6]

The utility of sulfoxides, such as ethylphenylsulfoxide, is rooted in a unique combination of properties. The sulfur atom in a sulfoxide is a stable stereogenic center with a high barrier to inversion, ensuring the integrity of the chiral information throughout a synthetic sequence.[3][7] Furthermore, the sulfinyl group (S=O) is not merely a passive chiral director; its strong electron-withdrawing nature activates adjacent protons for enolization, while the oxygen and lone pair of electrons provide crucial coordination sites for metal ions, leading to highly organized and predictable transition states.[4][7] This guide provides a detailed exploration of the mechanistic principles and practical protocols for employing phenylsulfoxide-based auxiliaries in key asymmetric C-C bond-forming reactions.

Mechanism of Stereocontrol: The Chelated Enolate Model

The remarkable efficacy of phenylsulfoxide auxiliaries in asymmetric synthesis is best understood through the formation of a rigid, metal-chelated enolate intermediate. The process begins with the preparation of a β-keto sulfoxide, typically by reacting the lithium salt of an enantiopure sulfoxide (e.g., (R)-ethylphenylsulfoxide) with a carboxylic ester.

Upon treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), the α-proton of the β-keto sulfoxide is abstracted to form a lithium enolate. The key to stereocontrol lies in the subsequent formation of a stable, six-membered chelate ring involving the lithium cation, the enolate oxygen, and the sulfoxide oxygen.[8] This chelation locks the molecule into a single, highly ordered conformation. In this conformation, the bulky phenyl group of the auxiliary effectively shields one face of the planar enolate, leaving the opposite face exposed for electrophilic attack.

Caption: Formation of a rigid, chelated enolate intermediate.